

Application Note: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B1291808

[Get Quote](#)

Introduction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a functionalized aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The strategic placement of the bromo, methoxy, methyl, and nitro groups allows for diverse subsequent chemical modifications, making it a valuable building block in organic synthesis. This document outlines a proposed laboratory-scale protocol for the synthesis of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene** via the nitration of 3-Bromo-1-methoxy-2-methylbenzene.

Physicochemical Data

While specific experimental data for the target compound is limited, the following table summarizes its key identifiers and expected physical properties based on its chemical structure.

Property	Value	Reference
CAS Number	885519-07-3	[1] [2]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1] [2]
Molecular Weight	246.06 g/mol	[1] [2]
Appearance	Expected to be a crystalline solid	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water.	N/A
Storage	Room temperature, dry conditions	[1]

Experimental Protocol

This protocol describes a plausible method for the synthesis of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene**. The procedure is adapted from established methods for the nitration of substituted aromatic compounds.

Materials and Reagents

- 3-Bromo-1-methoxy-2-methylbenzene
- Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
- Concentrated Nitric Acid (HNO₃, 68-70%)
- Dichloromethane (CH₂Cl₂)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Crushed Ice
- Deionized Water

Procedure

1. Preparation of the Nitrating Mixture:

- In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.
- Cool the acid to 0-5 °C.
- To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

2. Nitration Reaction:

- In a separate round-bottom flask, dissolve 3-Bromo-1-methoxy-2-methylbenzene in a suitable solvent like dichloromethane.
- Cool the solution to 0-5 °C in an ice-water bath.
- Slowly add the prepared nitrating mixture to the solution of 3-Bromo-1-methoxy-2-methylbenzene via a dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

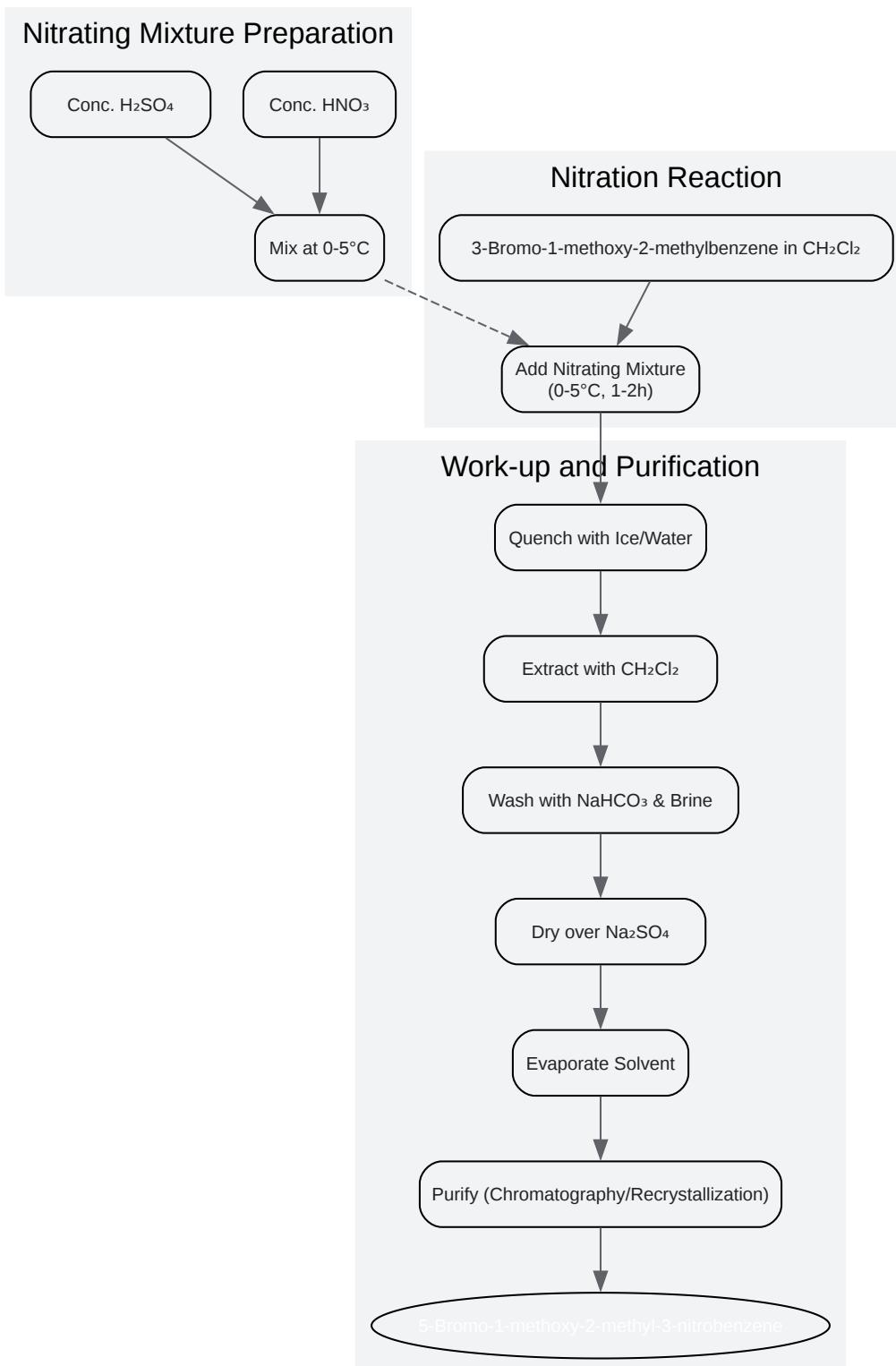
3. Work-up:

- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring.

- Transfer the mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[\[3\]](#)
- Combine all the organic layers.

4. Neutralization and Drying:

- Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.[\[3\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[3\]](#)


5. Solvent Removal and Purification:

- Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[\[3\]](#)
- The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to yield pure **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene** as a solid.[\[3\]](#)

Visualizations

Experimental Workflow

Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-1-methoxy-2-methyl-3-nitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene [myskinrecipes.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291808#synthesis-protocol-for-5-bromo-1-methoxy-2-methyl-3-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

